1,3,5-Tris(bromomethyl)cyclohexane
Overview
Description
1,3,5-Tris(bromomethyl)cyclohexane: is an organic compound with the molecular formula C₉H₁₅Br₃ . It is a derivative of cyclohexane, where three bromomethyl groups are attached to the 1st, 3rd, and 5th positions of the cyclohexane ring. This compound is known for its utility in organic synthesis, particularly in the formation of star-shaped molecules and dendrimers .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,3,5-Tris(bromomethyl)cyclohexane can be synthesized through the bromination of 1,3,5-trimethylcyclohexane. The reaction typically involves the use of bromine (Br₂) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under controlled conditions to ensure selective bromination at the methyl positions .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale bromination reactions with appropriate safety and environmental controls to handle bromine and other reactive intermediates .
Chemical Reactions Analysis
Types of Reactions: 1,3,5-Tris(bromomethyl)cyclohexane primarily undergoes substitution reactions due to the presence of bromine atoms. These reactions include:
Nucleophilic Substitution: The bromine atoms can be replaced by various nucleophiles such as amines, thiols, or alkoxides.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide (NaN₃), potassium thiolate (KSR), or sodium alkoxide (NaOR) are commonly used.
Elimination Reactions: Strong bases like potassium tert-butoxide (KOtBu) are employed to induce elimination.
Major Products Formed:
Nucleophilic Substitution: Products include azides, thiols, and ethers depending on the nucleophile used.
Elimination Reactions: The major products are alkenes formed by the removal of hydrogen bromide (HBr)
Scientific Research Applications
1,3,5-Tris(bromomethyl)cyclohexane has several applications in scientific research:
Organic Synthesis: It is used as a building block for the synthesis of star-shaped molecules and dendrimers, which have unique properties and applications in materials science.
Medicinal Chemistry: The compound serves as an intermediate in the synthesis of complex organic molecules with potential pharmaceutical applications.
Polymer Chemistry: It is utilized in the preparation of cross-linked polymers and resins due to its trifunctional nature.
Mechanism of Action
The mechanism of action of 1,3,5-Tris(bromomethyl)cyclohexane in chemical reactions involves the formation of reactive intermediates such as carbocations or radicals. These intermediates facilitate the substitution or elimination processes. The bromine atoms act as leaving groups, making the compound highly reactive towards nucleophiles and bases .
Comparison with Similar Compounds
1,3,5-Tris(chloromethyl)cyclohexane: Similar in structure but with chlorine atoms instead of bromine.
1,3,5-Tris(iodomethyl)cyclohexane: Contains iodine atoms, making it more reactive due to the larger atomic size of iodine.
Uniqueness: 1,3,5-Tris(bromomethyl)cyclohexane is unique due to the balance of reactivity and stability provided by the bromine atoms. Bromine is less reactive than iodine but more reactive than chlorine, making this compound versatile for various synthetic applications .
Properties
IUPAC Name |
1,3,5-tris(bromomethyl)cyclohexane | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15Br3/c10-4-7-1-8(5-11)3-9(2-7)6-12/h7-9H,1-6H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDNDWLWKJEJTR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1CBr)CBr)CBr | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15Br3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80336233 | |
Record name | 1,3,5-tris(bromomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.93 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56025-65-1 | |
Record name | 1,3,5-tris(bromomethyl)cyclohexane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80336233 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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